4-Chlorobenzo[d]oxazol-2-amine
Overview
Description
4-Chlorobenzo[d]oxazol-2-amine is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4-position of the benzene ring, which is fused to an oxazole ring.
Scientific Research Applications
4-Chlorobenzo[d]oxazol-2-amine has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 4-chlorobenzo[d]oxazol-2-amine, are known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the chlorine atom may also influence the compound’s interaction with its targets.
Biochemical Pathways
Oxazole derivatives are known to impact a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazol-2-amine typically involves the cyclization of 4-chlorobenzohydrazide with chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Chlorobenzo[d]oxazole-2-one
Reduction: 4-Chlorobenzohydrazine
Substitution: 4-Alkyl/arylbenzo[d]oxazol-2-amine
Comparison with Similar Compounds
5-Chlorobenzo[d]oxazol-2-amine
4-Methylbenzo[d]oxazol-2-amine
3-Chlorobenzo[d]oxazol-2-amine
2-Chlorobenzo[d]oxazol-2-amine
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Properties
IUPAC Name |
4-chloro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOFAYSICBYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214032 | |
Record name | Benzoxazole, 2-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-10-1 | |
Record name | Benzoxazole, 2-amino-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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